![molecular formula C14H16N2 B2793941 2-甲基-N1-(3-甲基苯基)苯并[1,3]二胺 CAS No. 1342133-31-6](/img/structure/B2793941.png)
2-甲基-N1-(3-甲基苯基)苯并[1,3]二胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine” is a chemical compound with the CAS Number: 1342133-31-6 . It has a molecular weight of 212.29 . The IUPAC name for this compound is 2-methyl-N~1~- (3-methylphenyl)-1,3-benzenediamine .
Molecular Structure Analysis
The InChI code for “2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine” is 1S/C14H16N2/c1-10-5-3-6-12(9-10)16-14-8-4-7-13(15)11(14)2/h3-9,16H,15H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.科学研究应用
Intermediate in Dye Manufacturing
This compound can be used as an intermediate in the production of azo dyes and pyrazole dyes . These dyes are widely used in various industries, including textiles, plastics, and food.
Building Block in Synthetic Organic Chemistry
1,3-Diamines, such as “2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine”, are significant motifs in natural products and serve as building blocks in synthetic organic chemistry . They can be used to construct diverse heterocyclic or fused heterocyclic scaffolds.
Production of Pharmaceuticals
1,3-Diamines are common motifs in a wide range of synthesized drugs . Therefore, “2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine” could potentially be used in the synthesis of new pharmaceutical compounds.
Epoxy Resin Curing Agent
This compound can also be used as a curing agent for epoxy resins . Epoxy resins are widely used in coatings, adhesives, and composite materials due to their excellent mechanical properties and chemical resistance.
Cement Accelerator
“2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine” can be used as an accelerator in cement . Accelerators speed up the curing (hardening) process of cement, reducing the time it takes for the cement to set.
Spectrophotometric Analysis
This compound can be used in spectrophotometric analysis, a method used to measure how much a chemical substance absorbs light by measuring the intensity of light as a beam of light passes through a sample solution .
属性
IUPAC Name |
2-methyl-3-N-(3-methylphenyl)benzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-10-5-3-6-12(9-10)16-14-8-4-7-13(15)11(14)2/h3-9,16H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRITWRBXXYOYCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=CC(=C2C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



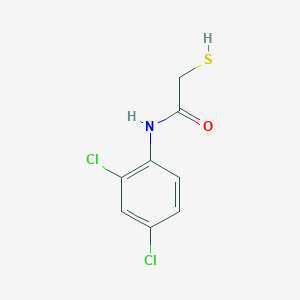
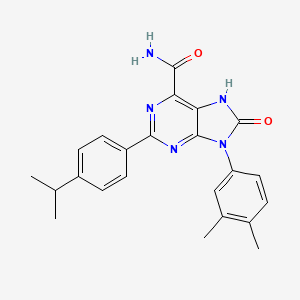
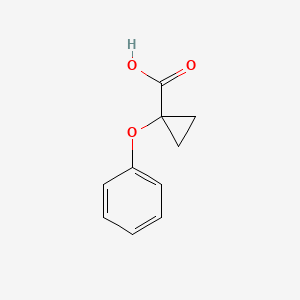
![6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B2793865.png)
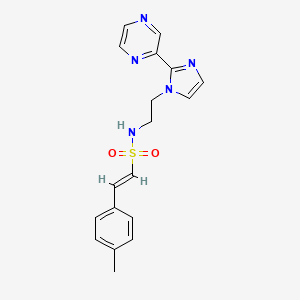
![N-[1-(But-2-ynoylamino)propan-2-yl]pyridine-3-carboxamide](/img/structure/B2793869.png)
![5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile](/img/structure/B2793870.png)

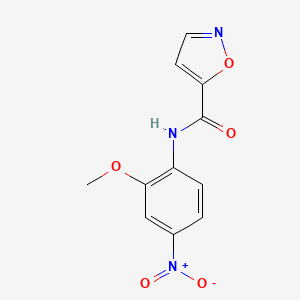
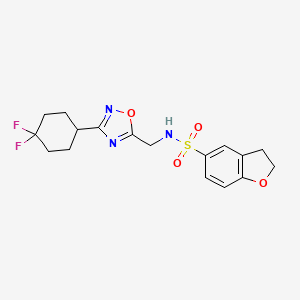
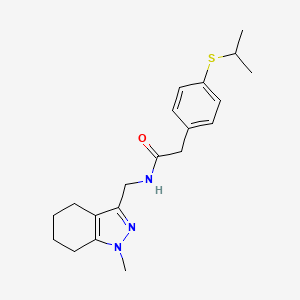
![2-Cyclopropyl-1-[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2793881.png)